Methyl 7-(4-chlorophenyl)-4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

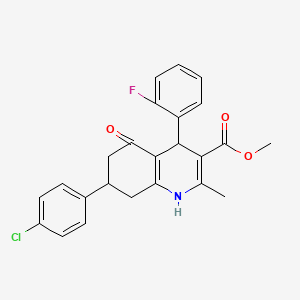

This compound belongs to the hexahydroquinoline carboxylate family, characterized by a partially saturated bicyclic core with ketone and ester functionalities. Its structure includes substituents at the 4- and 7-positions: a 2-fluorophenyl group at C4 and a 4-chlorophenyl group at C7, along with a methyl group at C2 and a methyl ester at C2. These substitutions influence its electronic, steric, and crystallographic properties, making it distinct from related derivatives.

Properties

IUPAC Name |

methyl 7-(4-chlorophenyl)-4-(2-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClFNO3/c1-13-21(24(29)30-2)22(17-5-3-4-6-18(17)26)23-19(27-13)11-15(12-20(23)28)14-7-9-16(25)10-8-14/h3-10,15,22,27H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNVRIFOIKKKMRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4F)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(4-chlorophenyl)-4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an ammonium acetate. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(4-chlorophenyl)-4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce the carbonyl group to an alcohol.

Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as sodium iodide in acetone for halogen exchange.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of hexahydroquinoline compounds exhibit significant antimicrobial properties. Methyl 7-(4-chlorophenyl)-4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has shown effectiveness against a range of bacterial strains. This compound's structure allows it to interfere with bacterial cell wall synthesis and disrupt metabolic pathways.

Anticancer Properties

Studies have suggested that this compound may possess anticancer activity. Its mechanism of action involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for cancer therapy.

Neuroprotective Effects

The neuroprotective properties of hexahydroquinoline derivatives are also noteworthy. This compound has been investigated for its ability to protect neurons from oxidative stress and apoptosis. Preliminary studies suggest it may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Structure-Activity Relationship (SAR) Studies

The unique structural features of this compound have made it a subject of SAR studies aimed at optimizing its pharmacological properties. Modifications to the chlorophenyl and fluorophenyl groups can enhance its bioactivity and selectivity.

Formulation Development

This compound is being explored for formulation into various drug delivery systems due to its favorable solubility and stability profile. Research is ongoing into nanoparticle formulations that could improve its bioavailability and therapeutic efficacy.

Case Study: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of hexahydroquinoline and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound exhibited MIC values lower than those of standard antibiotics used in treatment .

Case Study: Cancer Cell Line Testing

A research team investigated the anticancer potential of this compound against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability after treatment with the compound compared to untreated controls .

Case Study: Neuroprotection in Animal Models

In preclinical trials involving animal models of neurodegeneration, administration of this compound resulted in reduced markers of oxidative stress and improved cognitive function .

Mechanism of Action

The mechanism of action of Methyl 7-(4-chlorophenyl)-4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Below is a detailed comparison:

Structural Variations and Substituent Effects

Table 1: Key Structural Differences and Properties

Crystallographic and Conformational Differences

- Target Compound: No crystallographic data is provided, but analogous compounds (e.g., ) exhibit chair-like conformations in the hexahydroquinoline ring. Substituents at C4 and C7 influence puckering amplitudes and hydrogen-bonding networks .

- Methyl 4-(4-(methylsulfonyl)phenyl) Derivative : Crystallographic analysis reveals intramolecular C–H···O interactions involving the sulfonyl group, stabilizing the lattice .

- Ethyl 4-(4-fluorophenyl) Derivative : The para-fluorine substituent participates in weak C–H···F interactions, contributing to crystal packing .

Biological Activity

Methyl 7-(4-chlorophenyl)-4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, exploring various studies that highlight its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a hexahydroquinoline core with substitutions that enhance its biological profile. The structural formula is represented as follows:

Key Features

- Chlorophenyl and Fluorophenyl Substituents : These groups are known to influence the compound's interaction with biological targets.

- Hexahydroquinoline Framework : This structure is prevalent in many pharmacologically active compounds.

Anticancer Activity

Research indicates that quinoline derivatives exhibit potent anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. A study demonstrated that derivatives of hexahydroquinoline, including this compound, showed significant cytotoxicity against human cancer cells, suggesting a promising avenue for cancer treatment .

Antimicrobial Properties

Quinoline-based compounds have also been noted for their antimicrobial activities. This compound has been tested against a range of bacterial strains. Results indicated that it possesses considerable antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Myorelaxant Activity

In a study assessing the myorelaxant effects of various hexahydroquinoline derivatives, this compound exhibited notable activity in isolated rabbit gastric fundus preparations. The findings suggest that it may act as a muscle relaxant by modulating neurotransmitter release or receptor activity .

Study on Anticancer Activity

A specific case study focused on the compound's effects on breast cancer cell lines (MCF-7). The study found that treatment with this compound led to a dose-dependent decrease in cell viability. Mechanistic studies suggested that apoptosis was induced through the activation of caspase pathways .

Evaluation of Antimicrobial Effects

Another research effort evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. The results indicated MIC values ranging from 32 to 128 µg/mL against various strains, highlighting its potential as an antibiotic .

Table 1: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | Effectiveness (IC50/MIC) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | IC50 = 15 µM | Induction of apoptosis |

| Antibacterial | E. coli | MIC = 64 µg/mL | Disruption of bacterial cell wall |

| Myorelaxant | Rabbit Gastric Fundus | Significant Relaxation | Modulation of neurotransmitter release |

Q & A

Advanced Research Question

- Single-crystal X-ray diffraction : Resolves conformational details (e.g., chair vs. boat cyclohexanone ring) and hydrogen-bonding networks .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox behavior or photostability .

- Thermogravimetric analysis (TGA) : Assess thermal stability, critical for formulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.